molecular formula C3H7NO2S B566155 L-Cysteine-1-13C CAS No. 224054-24-4

L-Cysteine-1-13C

Cat. No.: B566155
CAS No.: 224054-24-4
M. Wt: 122.146
InChI Key: XUJNEKJLAYXESH-NSQKCYGPSA-N
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Description

L-Cysteine-1-13C is a stable isotope-labeled compound of L-Cysteine, where the carbon-13 isotope is incorporated at the first carbon position. L-Cysteine is a conditionally essential amino acid that contains a thiol group, making it a crucial precursor for various biologically active molecules such as hydrogen sulfide, glutathione, and taurine. The incorporation of the carbon-13 isotope allows for detailed metabolic studies and tracing experiments in biochemical research.

Scientific Research Applications

L-Cysteine-1-13C is widely used in scientific research due to its stable isotope labeling. Some applications include:

    Metabolic Studies: Tracing metabolic pathways and studying the dynamics of sulfur-containing compounds.

    Biological Research: Investigating the role of L-Cysteine in cellular processes and its involvement in redox reactions.

    Medical Research: Exploring the therapeutic potential of L-Cysteine derivatives in treating diseases related to oxidative stress.

    Industrial Applications: Used in the production of pharmaceuticals, food additives, and cosmetics.

Mechanism of Action

Target of Action

L-Cysteine-1-13C is a labeled variant of the amino acid L-Cysteine . The primary targets of L-Cysteine are the biological molecules that it acts as a precursor for, such as hydrogen sulphide (H2S), glutathione, and taurine .

Mode of Action

This compound interacts with its targets by providing the necessary sulfur atom for the synthesis of these molecules . The 13C label allows for the tracking of the compound’s metabolic pathway, providing valuable information about its interactions and transformations.

Biochemical Pathways

This compound is involved in several biochemical pathways due to its role as a precursor molecule. It is crucial in the synthesis of glutathione, a powerful antioxidant that protects cells from damage by reactive oxygen species . It also contributes to the production of taurine, an essential nutrient involved in various physiological processes .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of regular L-Cysteine. It is absorbed in the gastrointestinal tract and distributed throughout the body, including the brain .

Result of Action

The action of this compound results in the production of several biologically active molecules. For example, it contributes to the synthesis of glutathione, which plays a vital role in maintaining cellular redox balance and protecting cells from oxidative stress . It also suppresses ghrelin and reduces appetite in rodents and humans .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other nutrients and the pH of the environment can affect its absorption and distribution . Additionally, certain pathological conditions, such as cancer, aging, diabetes, obesity, neurodegeneration, and chronic inflammatory diseases, can disrupt the balance between reductive and oxidative states, affecting the action of this compound .

Safety and Hazards

L-Cysteine-1-13C may cause respiratory tract irritation. It may be harmful if absorbed through the skin and may cause skin irritation. It may also cause eye irritation and may be harmful if swallowed .

Future Directions

L-Cysteine-1-13C could be used in various research fields such as cancer research, neurology, Covid-19 research, infectious disease research, and pharmaceutical toxicology . It could also be used in stable isotope labelled synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine-1-13C typically involves the incorporation of carbon-13 labeled precursors into the amino acid structure. One common method is the use of carbon-13 labeled acetic acid or other carbon-13 labeled compounds in the biosynthetic pathway of L-Cysteine. The reaction conditions often require controlled environments to ensure the incorporation of the isotope at the desired position.

Industrial Production Methods

Industrial production of this compound involves microbial fermentation using genetically engineered microorganisms. These microorganisms are designed to incorporate carbon-13 labeled substrates into their metabolic pathways, resulting in the production of this compound. The process includes fermentation, extraction, and purification steps to obtain the final product with high isotopic purity.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine-1-13C undergoes various chemical reactions, including:

    Oxidation: L-Cysteine can be oxidized to form cystine, a dimer linked by a disulfide bond.

    Reduction: Cystine can be reduced back to L-Cysteine.

    Substitution: The thiol group in L-Cysteine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Reducing agents such as dithiothreitol or β-mercaptoethanol are employed.

    Substitution: Alkylating agents like iodoacetamide can react with the thiol group.

Major Products

    Oxidation: Cystine

    Reduction: L-Cysteine

    Substitution: Alkylated cysteine derivatives

Comparison with Similar Compounds

Similar Compounds

    L-Cysteine: The non-labeled version of L-Cysteine.

    L-Cystine: The oxidized dimer form of L-Cysteine.

    N-Acetylcysteine: A derivative of L-Cysteine used as a medication and supplement.

Uniqueness

L-Cysteine-1-13C is unique due to the incorporation of the carbon-13 isotope, which allows for detailed metabolic tracing and studies. This makes it a valuable tool in research applications where understanding the metabolic fate of sulfur-containing compounds is essential.

Properties

IUPAC Name

(2R)-2-amino-3-sulfanyl(113C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJNEKJLAYXESH-NSQKCYGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([13C](=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745847
Record name L-(1-~13~C)Cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224054-24-4
Record name L-(1-~13~C)Cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 224054-24-4
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